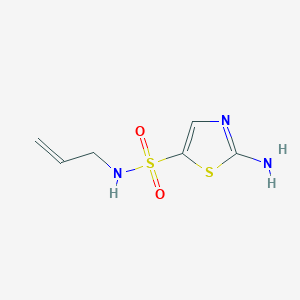

N-allyl-2-aminothiazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-aminothiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

N-allyl-2-aminothiazole-5-sulfonamide belongs to the broader class of 2-aminothiazole derivatives, which have shown significant promise in cancer therapy. The 2-aminothiazole scaffold has been identified as a crucial component in several clinically used anticancer agents, such as dasatinib and alpelisib. These compounds exhibit potent inhibitory activity against a variety of human cancer cell lines, including:

- Breast Cancer

- Leukemia

- Lung Cancer

- Colon Cancer

- CNS Tumors

- Melanoma

- Ovarian Cancer

- Renal Cancer

- Prostate Cancer

Studies indicate that derivatives of the 2-aminothiazole scaffold can target multiple pathways involved in tumor growth and resistance, including inhibition of kinases like EGFR and ALK, as well as inducing apoptosis in cancer cells while sparing normal cells .

Case Study: Efficacy Against Resistant Cell Lines

Recent research highlighted the synthesis of novel 2-aminothiazole derivatives that demonstrated high selectivity and efficacy against both sensitive and resistant cancer cell lines. For instance, a lead compound showed significant activity against melanoma and chronic myeloid leukemia while displaying low toxicity towards normal cells. This compound also delayed tumor growth in xenograft models, showcasing its potential for clinical application .

Antimicrobial Properties

The antimicrobial potential of this compound is notable, particularly in combating resistant bacterial strains. The sulfonamide moiety is known for its broad-spectrum antibacterial activity. Recent studies have explored novel classes of antibiotics derived from thiazole compounds that exhibit enhanced efficacy against Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond its anticancer and antimicrobial properties, this compound may serve as a pharmacological tool for modulating specific receptors. Research indicates that compounds with similar structures can act as antagonists for receptors involved in pain perception (e.g., P2X7 receptor). This suggests potential applications in pain management and inflammatory conditions .

Summary Table: Applications of this compound

Propriétés

Numéro CAS |

2098124-04-8 |

|---|---|

Formule moléculaire |

C6H9N3O2S2 |

Poids moléculaire |

219.3 g/mol |

Nom IUPAC |

2-amino-N-prop-2-enyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h2,4,9H,1,3H2,(H2,7,8) |

Clé InChI |

LNWYQFPEOORBTK-UHFFFAOYSA-N |

SMILES |

C=CCNS(=O)(=O)C1=CN=C(S1)N |

SMILES canonique |

C=CCNS(=O)(=O)C1=CN=C(S1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.